5-Bromo-2-chlorotoluene

Physical property Identity testing Isomer differentiation

5-Bromo-2-chlorotoluene (IUPAC: 4-bromo-1-chloro-2-methylbenzene) is a dihalogenated toluene derivative bearing bromine at the 5-position and chlorine at the 2-position relative to the methyl group. With a molecular formula of C₇H₆BrCl and a molecular weight of 205.48 g/mol, this compound is a liquid at ambient temperature and is commercially available at purities of ≥98% (GC) from major suppliers.

Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
CAS No. 54932-72-8
Cat. No. B1269892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorotoluene
CAS54932-72-8
Molecular FormulaC7H6BrCl
Molecular Weight205.48 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyOZFQMHJKAODEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chlorotoluene (CAS 54932-72-8): Procurement-Ready Aryl Dihalide for Chemoselective Synthesis


5-Bromo-2-chlorotoluene (IUPAC: 4-bromo-1-chloro-2-methylbenzene) is a dihalogenated toluene derivative bearing bromine at the 5-position and chlorine at the 2-position relative to the methyl group [1]. With a molecular formula of C₇H₆BrCl and a molecular weight of 205.48 g/mol, this compound is a liquid at ambient temperature and is commercially available at purities of ≥98% (GC) from major suppliers . The ortho-chloro, para-bromo substitution pattern relative to the methyl group imparts distinct electronic and steric properties that govern its reactivity profile, making it a strategic building block in pharmaceutical intermediate synthesis .

Why 5-Bromo-2-chlorotoluene Cannot Be Replaced by Its Bromo-Chlorotoluene Isomers in Regioselective Synthesis


Bromo-chlorotoluene isomers share the same molecular formula (C₇H₆BrCl) and molecular weight, yet their physical properties and reactivity diverge substantially based on halogen substitution pattern. The 5-bromo-2-chloro isomer is not interchangeable with 2-bromo-5-chlorotoluene, 4-bromo-2-chlorotoluene, or 3-bromo-5-chlorotoluene because the positioning of bromine and chlorine relative to the methyl group dictates both the electronic activation/deactivation pattern of the aromatic ring and the steric accessibility of each halogen for cross-coupling [1]. In SGLT2 inhibitor synthesis, the 5-bromo-2-chloro arrangement is structurally required to produce the correct substitution pattern in the final active pharmaceutical ingredient; using an isomer yields an undesired regioisomeric impurity that is difficult to remove downstream . The quantitative evidence below demonstrates precisely how 5-bromo-2-chlorotoluene differs from its closest analogs across multiple measurable dimensions.

Quantitative Differentiation Evidence for 5-Bromo-2-chlorotoluene vs. Closest Bromo-Chlorotoluene Isomers


Boiling Point at Atmospheric Pressure: A 4.6 °C Differentiation from the 4-Bromo Isomer for Distillation-Based Identity Verification

5-Bromo-2-chlorotoluene exhibits a boiling point of 216.9 °C at 760 mmHg, which is approximately 4.6 °C higher than 4-bromo-2-chlorotoluene (212 °C at 760 mmHg) . The 2-bromo-5-chlorotoluene isomer boils at 219.1 °C at 760 mmHg, positioning the target compound between these two comparators . This intermediate boiling point provides a verifiable physical constant for confirming isomer identity upon receipt, particularly when GC retention time alone may be insufficient to resolve co-eluting isomers.

Physical property Identity testing Isomer differentiation

Liquid Density at 25 °C: 5-Bromo-2-chlorotoluene Density Exceeds 3-Bromo-5-chlorotoluene by ~0.015 g/mL

5-Bromo-2-chlorotoluene has a measured liquid density of 1.55 g/mL at 25 °C (lit.) . In contrast, 3-bromo-5-chlorotoluene has a density of 1.535 ± 0.06 g/cm³ at 20 °C , and 2-bromo-5-chlorotoluene is reported at 1.543 g/mL at 25 °C . The target compound thus exhibits the highest density among the commonly encountered bromo-chlorotoluene isomers. Density measurement is a rapid, non-destructive test that can be performed on incoming material without sample derivatization.

Density specification Quality control Isomer fingerprinting

Refractive Index (n20/D): 5-Bromo-2-chlorotoluene at 1.575 vs. 2-Bromo-4-chlorotoluene at 1.566

5-Bromo-2-chlorotoluene exhibits a refractive index of n20/D 1.575 (lit.) . The isomer 2-bromo-4-chlorotoluene (CAS 27139-97-5) shows a significantly lower refractive index of 1.566 , a difference of Δn = 0.009. The 4-bromo-2-chlorotoluene isomer has a refractive index of 1.5735–1.574 , while 2-bromo-5-chlorotoluene matches at approximately 1.575 . The large Δn = 0.009 gap versus 2-bromo-4-chlorotoluene provides sufficient resolution for refractometric identity confirmation.

Refractive index Purity analysis Isomer discrimination

C-Br vs. C-Cl Bond Dissociation Energy Gap of ~7.55 kcal/mol Enables Predictable Chemoselective Oxidative Addition at the Bromine Center

Computational studies on halo-heterocycles and haloarenes demonstrate that C-Cl bond dissociation enthalpies (BDEs) are on average 7.55 ± 0.42 kcal/mol higher than C-Br BDEs [1]. Applied to 5-bromo-2-chlorotoluene, this BDE differential means the C-Br bond at the 5-position undergoes oxidative addition with Pd(0) catalysts significantly faster than the C-Cl bond at the 2-position, enabling selective Suzuki-Miyaura, Heck, or Sonogashira coupling at the bromine site while leaving the chlorine intact for subsequent orthogonal functionalization . This chemoselectivity is well-established: C-Br > C-Cl in palladium-catalyzed cross-coupling of polyhalogenated arenes [2].

Chemoselectivity Cross-coupling Bond dissociation energy Sequential functionalization

Patented Intermediate in SGLT2 Inhibitor Synthesis: 5-Bromo-2-chlorotoluene as the Direct Precursor to the Dapagliflozin/Empagliflozin Key Intermediate

Patent CN107540648A and related filings describe a synthetic route to dapagliflozin that uses 5-bromo-2-chlorotoluene as the starting material. The compound undergoes benzylic oxidation to 5-bromo-2-chlorobenzoic acid, which is then elaborated to the key intermediate 5-bromo-2-chloro-4′-ethoxydiphenylmethane . Critically, this specific 5-bromo-2-chloro substitution pattern is structurally required: the bromine serves as the handle for Friedel-Crafts or cross-coupling steps, while the chlorine atom is retained in the final API structure (dapagliflozin and empagliflozin both contain a 2-chlorophenyl moiety) [1]. Using an isomer such as 2-bromo-5-chlorotoluene would place the chlorine at the wrong position, producing a regioisomeric impurity of the drug substance. The patent claims high reaction conversion rates and total yields exceeding 75%, with final product purity above 99% .

Pharmaceutical intermediate SGLT2 inhibitor Dapagliflozin Empagliflozin Regiospecific synthesis

Commercial Purity Benchmark: ≥98.0% (GC) from TCI and Thermo Scientific with Documented Physical Constants

5-Bromo-2-chlorotoluene is routinely supplied at ≥98.0% purity by GC from major research chemical suppliers including TCI America and Thermo Scientific Chemicals . AKSci offers a minimum purity specification of 99% (GC) . These purity levels are accompanied by certified physical constants (boiling point, density, refractive index) that serve as release specifications. While isomer purity is equally critical—given the demonstrated physical property overlaps with isomers—the combination of GC purity ≥98% and matching physical constants provides a two-factor identity verification protocol that generic sourcing from non-specialist suppliers may not guarantee .

Purity specification Procurement Supplier qualification GC analysis

Validated Application Scenarios Where 5-Bromo-2-chlorotoluene Delivers Measurable Advantage


Sequential C-Br then C-Cl Cross-Coupling for Unsymmetrical Biaryl Synthesis

The ~7.55 kcal/mol C-Br versus C-Cl bond dissociation energy differential [1] enables chemists to program sequential Suzuki-Miyaura couplings: first at the bromine-bearing 5-position under standard Pd(0) catalysis at 80–100 °C, then at the chlorine-bearing 2-position under more forcing conditions or with specialized ligands. This avoids protecting group strategies and reduces step count. The target compound's high commercial purity (≥98% GC) minimizes side products from halogen-elimination or homo-coupling that would otherwise consume precious boronic acid coupling partners. For medicinal chemistry programs synthesizing libraries of unsymmetrically substituted biaryls, this two-directional reactivity is a decisive advantage over mono-halogenated toluenes or isomers where steric hindrance suppresses the second coupling.

Precursor to 5-Bromo-2-chlorobenzoic Acid for SGLT2 Inhibitor API Manufacturing

Patent literature explicitly identifies 5-bromo-2-chlorotoluene as the starting material that, upon benzylic oxidation, yields 5-bromo-2-chlorobenzoic acid . This benzoic acid derivative is the established key intermediate for both dapagliflozin and empagliflozin—multi-billion-dollar SGLT2 inhibitor drugs for type 2 diabetes. The synthetic route described in CN107540648A uses 2-methylaniline as the ultimate starting material and proceeds through 5-bromo-2-chlorotoluene with a claimed total yield exceeding 75% and final API purity above 99% . For generic API manufacturers and CROs developing cost-competitive SGLT2 inhibitor processes, sourcing the correct isomer is non-negotiable: a 2-bromo-5-chloro or 3-bromo-5-chloro isomer would place the chlorine atom at the wrong ring position, generating a regioisomeric impurity that co-elutes with the API and is pharmacopoeially unacceptable.

Analytical Reference Standard for Bromo-Chlorotoluene Isomer Identification in Regulated Environments

The boiling point (216.9 °C at 760 mmHg), density (1.55 g/mL at 25 °C), and refractive index (n20/D 1.575) of 5-bromo-2-chlorotoluene collectively form a three-parameter identity fingerprint. In GMP pharmaceutical intermediate laboratories and customs testing facilities where bromo-chlorotoluene isomer mixtures may be encountered, this compound—when procured at ≥98% GC purity with a full certificate of analysis—can serve as a qualified reference standard for GC, HPLC, or refractometric identification. The Δbp of ≥4.6 °C versus 4-bromo-2-chlorotoluene and the Δn of 0.009 versus 2-bromo-4-chlorotoluene provide sufficient resolution for method validation under ICH Q2(R1) guidelines.

Agrochemical and Functional Material Building Block Requiring Orthogonal Halogen Reactivity

Beyond pharmaceuticals, the ortho-chloro, para-bromo arrangement of 5-bromo-2-chlorotoluene is employed as a building block for liquid crystal intermediates, agrochemicals, and dyes . The predictable chemoselectivity of C-Br over C-Cl in cross-coupling [1] allows for modular construction of substituted aromatic cores where a chlorine substituent must be retained in the final product for biological activity or physicochemical property tuning (e.g., modulating logP, metabolic stability, or crystal packing). The compound's logP of 3.41 provides a baseline hydrophobicity reference for designing analogs with optimized partition coefficients.

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